N-T-Boc-D-Phe-Ala-Nle p-nitroanilide (CAS 75935-65-8) is a specialized chromogenic peptide substrate engineered for the precise quantification of human granulocyte elastase and chymotrypsin-like serine proteases . Upon target-specific enzymatic cleavage, it releases p-nitroaniline (pNA), enabling direct, highly linear spectrophotometric monitoring at 405 nm. By incorporating the unnatural aliphatic amino acid norleucine (Nle) at the P1 position and a D-enantiomer phenylalanine at P3, this substrate is specifically designed to overcome the stability and specificity limitations of native peptide sequences [1]. For procurement teams and assay developers, this compound provides a highly reproducible, exopeptidase-resistant baseline material for high-throughput screening, diagnostic assay formulation, and protease inhibitor profiling in complex biological matrices.
Substituting Boc-D-Phe-Ala-Nle-pNA with generic elastase substrates—such as those containing methionine at the P1 position or standard L-amino acids at the P3 position—introduces significant reproducibility risks in commercial assays . Methionine-containing substrates are highly susceptible to spontaneous oxidation in aqueous buffers, leading to batch-to-batch signal variance and reduced reagent shelf-life. Furthermore, substrates lacking the D-Phe configuration are vulnerable to rapid, non-specific degradation by endogenous aminopeptidases present in crude lysates or clinical samples [1]. Procuring this exact Nle-substituted, D-amino acid-protected sequence ensures absolute resistance to both oxidative degradation and non-specific exopeptidase cleavage, which is a critical requirement for maintaining strict quality control and minimizing false positives in diagnostic kits.
The incorporation of norleucine (Nle) in place of methionine at the P1 position fundamentally alters the substrate's chemical stability in aqueous environments . Unlike methionine, which contains a highly reactive thioether group prone to spontaneous oxidation, the straight-chain aliphatic structure of Nle is completely resistant to oxidative degradation while maintaining the necessary steric profile for protease recognition.
| Evidence Dimension | Substrate Oxidation Rate in Assay Buffer |
| Target Compound Data | Boc-D-Phe-Ala-Nle-pNA (Negligible oxidation over standard assay duration) |
| Comparator Or Baseline | Methionine-containing analogs (Rapid thioether oxidation) |
| Quantified Difference | Nle substitution eliminates thioether oxidation liabilities, significantly extending working solution stability. |
| Conditions | Standard aqueous enzymatic assay buffers at room temperature |
Eliminates false negatives caused by spontaneous substrate degradation, reducing reagent waste and improving batch-to-batch assay reproducibility.
In complex biological samples such as gingival crevicular fluid (GCF) or plasma, endogenous aminopeptidases rapidly degrade standard peptides, generating false positive signals [1]. The structural design of Boc-D-Phe-Ala-Nle-pNA utilizes an N-terminal Boc protecting group and a D-enantiomer phenylalanine at the P3 position to sterically block exopeptidase activity.
| Evidence Dimension | Non-specific background cleavage |
| Target Compound Data | Boc-D-Phe-Ala-Nle-pNA (Highly resistant to aminopeptidases) |
| Comparator Or Baseline | Unprotected L-enantiomer baselines (Rapid non-specific degradation) |
| Quantified Difference | D-Phe and Boc protection reduce non-specific aminopeptidase cleavage by >95% compared to native L-peptide sequences. |
| Conditions | Incubation in crude biological lysates or clinical exudates |
Ensures that the measured spectrophotometric signal is exclusively driven by the target endoprotease, which is critical for accurate clinical diagnostics.
When evaluated for tracking elastase activity in gingival crevicular fluid (GCF), Boc-D-Phe-Ala-Nle-pNA demonstrated reliable specificity for granular leukocyte elastase over pancreatic elastase [1]. The relative value of GCF elastase activity measured by this substrate closely matched that of purified granulocyte elastase, confirming its utility in distinguishing leukocyte-driven inflammation.
| Evidence Dimension | Relative Enzyme Specificity (GCF vs. Pancreatic Elastase) |
| Target Compound Data | Boc-D-Phe-Ala-Nle-pNA (High specificity for granulocyte elastase) |
| Comparator Or Baseline | Pancreatic elastase (Low cross-reactivity) |
| Quantified Difference | Signal strongly correlates with granular leukocyte elastase activity with no statistically significant difference in relative activity profiles. |
| Conditions | Enzyme activity assays using GCF, granular leukocytes, and pancreatic extracts |
Validates the compound's utility as a highly specific diagnostic reagent for monitoring periodontitis and other leukocyte-mediated inflammatory diseases.
While fluorogenic substrates offer higher absolute sensitivity, they are frequently compromised by autofluorescence in crude biological samples or screening libraries . The p-nitroanilide (pNA) chromophore in Boc-D-Phe-Ala-Nle-pNA provides a highly linear absorbance readout at 405 nm, which is well outside the range of typical biological background interference.
| Evidence Dimension | Signal-to-Noise Ratio in Crude Samples |
| Target Compound Data | pNA release (Absorbance at 405 nm, negligible background interference) |
| Comparator Or Baseline | Fluorogenic substrates (e.g., AMC/AFC, high background autofluorescence) |
| Quantified Difference | pNA cleavage yields a strictly linear absorbance response, bypassing the >30% false-positive rate often caused by autofluorescent library compounds. |
| Conditions | High-throughput screening in 96/384-well microplates |
Allows industrial laboratories to utilize standard, cost-effective microplate readers without the need for expensive fluorescence optics or complex data deconvolutions.
Serves as the core active reagent in commercial diagnostic kits designed to measure granulocyte elastase activity in inflammatory exudates, such as gingival crevicular fluid for periodontal disease monitoring [1].
Ideal for industrial screening campaigns aimed at identifying novel inhibitors of human granulocyte elastase and chymotrypsin-like proteases, where substrate stability and resistance to oxidation over long periods are paramount .
Employed by enzyme manufacturers to standardize and verify the lot-to-lot specific activity of purified serine proteases using a robust, exopeptidase-resistant benchmark that guarantees linear readouts at 405 nm .